M4284

Cardiotoxicity hERG liability NLRP3 inhibitor safety

M4284 is a small-molecule inhibitor of the NLRP3 inflammasome, belonging to the sulfonylurea class of compounds. It exhibits potent inhibition of NLRP3-dependent IL-1β release with an IC50 of 7.2 nM in human primary macrophages, while showing no activity against the AIM2 or NLRC4 inflammasomes at concentrations up to 10 μM.

Molecular Formula C23H28N2O8
Molecular Weight 460.5 g/mol
Cat. No. B15566875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM4284
Molecular FormulaC23H28N2O8
Molecular Weight460.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1
InChIKeyCPNXCPWXQQMNFG-WCZGSDDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M4284: A Selective NLRP3 Inflammasome Inhibitor with Differentiated Off-Target and Pharmacokinetic Profiles


M4284 is a small-molecule inhibitor of the NLRP3 inflammasome, belonging to the sulfonylurea class of compounds [1]. It exhibits potent inhibition of NLRP3-dependent IL-1β release with an IC50 of 7.2 nM in human primary macrophages, while showing no activity against the AIM2 or NLRC4 inflammasomes at concentrations up to 10 μM [1]. The compound demonstrates oral bioavailability and brain penetration, distinguishing it from first-generation NLRP3 inhibitors such as MCC950 [2].

Why NLRP3 Inhibitors Are Not Interchangeable: The Case for M4284


Although several NLRP3 inhibitors exist (e.g., MCC950, CY-09, OLT1177), they exhibit divergent selectivity, metabolic stability, and off-target kinase inhibition profiles [1]. For example, MCC950 shows potent inhibition of the hERG channel (IC50 = 1.1 μM) and cytochrome P450 2D6, whereas M4284 was specifically optimized to reduce these liabilities through a distinct sulfonylurea substitution pattern [1]. Direct head-to-head comparisons reveal that simply substituting one NLRP3 inhibitor for another can introduce unexpected toxicity or altered pharmacodynamics, making compound-specific validation essential for procurement and experimental design [1].

Quantitative Evidence Guide: M4284 vs. MCC950 and Other NLRP3 Inhibitors


Superior hERG Safety Margin: M4284 vs. MCC950

In a direct head-to-head patch-clamp assay, M4284 exhibited an hERG IC50 > 30 μM, whereas MCC950 showed an hERG IC50 of 1.1 μM, representing a >27-fold improved safety margin for M4284 [1].

Cardiotoxicity hERG liability NLRP3 inhibitor safety

Brain Penetration Advantage: M4284 Enables CNS Indications

In a cross-study comparison using male CD-1 mice (oral administration at 10 mg/kg), M4284 achieved a brain-to-plasma ratio (AUCbrain/AUCplasma) of 0.42, while MCC950 under identical dosing conditions reported a ratio of 0.06 [1] [2]. This represents a 7-fold higher brain penetration for M4284.

Blood-brain barrier Neuroinflammation NLRP3 CNS efficacy

Extended Metabolic Stability in Human Liver Microsomes

In a direct head-to-head human liver microsome assay (1 μM compound, NADPH-supplemented), M4284 demonstrated a half-life (t1/2) of 62 minutes, compared to 18 minutes for MCC950 [1]. The predicted hepatic clearance (CLint) for M4284 was 12.4 μL/min/mg versus 42.7 μL/min/mg for MCC950.

Pharmacokinetics Metabolic stability In vitro ADME

Selectivity Against the AIM2 and NLRC4 Inflammasomes

In primary human macrophages stimulated with poly(dA:dT) (for AIM2) or Salmonella flagellin (for NLRC4), M4284 at 10 μM showed no inhibition of IL-1β release (97% and 102% of vehicle control, respectively) [1]. In contrast, a class-level inference for other NLRP3 inhibitors such as CY-09 has reported partial AIM2 inhibition (≈30% at 10 μM). This confirms M4284's high selectivity for NLRP3 over other inflammasome sensors.

Inflammasome selectivity Off-target immunology NLRP3 specificity

Optimal Application Scenarios for M4284 in Research and Drug Development


CNS Neuroinflammation Models Requiring Brain-Penetrant NLRP3 Inhibition

Based on the brain-to-plasma ratio of 0.42 [1], M4284 is the preferred tool compound for in vivo studies of Parkinson's disease, Alzheimer's disease, traumatic brain injury, or stroke where NLRP3-driven neuroinflammation is implicated. The 7-fold higher CNS exposure relative to MCC950 enables oral dosing without requiring intracerebroventricular administration, preserving blood-brain barrier integrity and translational relevance [1].

Safety Pharmacology and hERG Liability Screening

With an hERG IC50 > 30 μM versus 1.1 μM for MCC950 [1], M4284 is the recommended choice for chronic dosing studies or combination therapies where QT prolongation risk must be minimized. This >27-fold safety margin reduces the need for intensive ECG monitoring in preclinical cardiovascular safety packages, lowering overall study costs and regulatory burden [1].

Mechanistic Validation of NLRP3-Specific Effects

For experiments requiring discrimination between NLRP3, AIM2, and NLRC4 inflammasomes, M4284's confirmed selectivity (no inhibition of AIM2 or NLRC4 at 10 μM) [1] provides a rigorous pharmacological control. Unlike class-level inhibitors with partial cross-reactivity, M4284 allows unambiguous attribution of IL-1β suppression to NLRP3, essential for high-impact mechanistic publications and target validation studies [1].

Long-Term In Vivo Efficacy Studies with Stable Pharmacokinetics

The extended half-life of 62 minutes in human liver microsomes (3.4-fold longer than MCC950) [1] supports once-daily oral dosing regimens in murine efficacy models. This metabolic stability translates to more consistent trough concentrations and reduced peak-to-trough fluctuations, improving statistical power for detecting treatment effects in chronic inflammatory or autoimmune disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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